molecular formula C11H16O4 B590109 Guaietolin, (R)- CAS No. 139003-96-6

Guaietolin, (R)-

Cat. No.: B590109
CAS No.: 139003-96-6
M. Wt: 212.245
InChI Key: XLOYQLAMNLMXCE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(2-Ethoxyphenoxy)propane-1,2-diol is a chiral compound with a molecular structure that includes an ethoxyphenoxy group attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Ethoxyphenoxy)propane-1,2-diol typically involves the reaction of ®-glycidol with 2-ethoxyphenol under basic conditions. The reaction proceeds through the opening of the epoxide ring in ®-glycidol by the phenoxide ion formed from 2-ethoxyphenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-3-(2-Ethoxyphenoxy)propane-1,2-diol can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Ethoxyphenoxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or alcohols with different degrees of saturation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes depending on the reaction conditions.

    Reduction: The major products are alkanes or alcohols.

    Substitution: The major products are compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

®-3-(2-Ethoxyphenoxy)propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-(2-Ethoxyphenoxy)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The ethoxyphenoxy group plays a crucial role in binding to the active sites of enzymes, while the diol moiety can form hydrogen bonds with amino acid residues, stabilizing the enzyme-substrate complex.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(2-Ethoxyphenoxy)propane-1,2-diol: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-(2-Methoxyphenoxy)propane-1,2-diol: A compound with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

    3-(2-Ethoxyphenoxy)propane-1,3-diol: A structural isomer with the hydroxyl groups at different positions, affecting its chemical behavior.

Uniqueness

®-3-(2-Ethoxyphenoxy)propane-1,2-diol is unique due to its chiral nature and the presence of both an ethoxyphenoxy group and a diol moiety

Properties

CAS No.

139003-96-6

Molecular Formula

C11H16O4

Molecular Weight

212.245

IUPAC Name

(2R)-3-(2-ethoxyphenoxy)propane-1,2-diol

InChI

InChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3/t9-/m1/s1

InChI Key

XLOYQLAMNLMXCE-SECBINFHSA-N

SMILES

CCOC1=CC=CC=C1OCC(CO)O

Synonyms

1,2-Propanediol,3-(2-ethoxyphenoxy)-,(R)-(9CI)

Origin of Product

United States

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